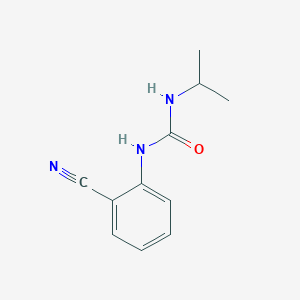
N-(2-氰基苯基)-N'-异丙基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was prepared from 2-isothiocyanatobenzonitrile by the reaction with sulfuryl chloride or gaseous chlorine in an inert solvent . It can be used as a suitable starting compound for the synthesis of fused heterocyclic compounds and their precursors .
Synthesis Analysis
A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields .Molecular Structure Analysis
The molecular formula of “N-(2-Cyanophenyl)formamide” is C8H6N2O, with an average mass of 146.146 Da .Chemical Reactions Analysis
“N-(2-Cyanophenyl)chloromethanimidoyl chloride” was found to be an intermediate in the reaction of 2-isothiocyanatobenzonitrile with sulfuryl chloride or gaseous chlorine .Physical And Chemical Properties Analysis
“N-(2-cyanophenyl)picolinamide” has a molecular weight of 223.23 and is a solid at room temperature .科学研究应用
生物分子反应中的等速电泳
等速电泳 (ITP) 已被应用于自动化和加速化学反应,尤其是那些涉及核酸和蛋白质等生物分子反应物的反应。ITP 具有多功能性,不需要特定的几何设计,并且与各种微流体和自动化平台兼容。该技术已证明可以显着加速核酸检测和增强检测检测,这可能与研究特定化学化合物的相互作用和性质有关,包括“N-(2-氰基苯基)-N'-异丙基脲”(Eid & Santiago, 2017)。
丙醇的微生物生产
对丙醇等增值分子的微生物生产的研究,从可再生资源中说明了生化和化学工程学科的交叉点。该领域探索合成途径和发酵条件以优化产品产量,这可以为与“N-(2-氰基苯基)-N'-异丙基脲”相关的化学品的生产过程提供见解(Walther & François, 2016)。
环糊精在药物递送中的应用
环糊精因其形成包合物的能力而被广泛研究,从而提高了药物的溶解度和稳定性。它们在药物递送系统中的应用,以及其他用途,可能与“N-(2-氰基苯基)-N'-异丙基脲”等化合物的溶解度和递送机制有关(Sharma & Baldi, 2016)。
生态学中的稳定同位素生物地球化学
在生态研究中使用稳定同位素分析证明了化学技术阐明海洋哺乳动物的饮食习惯、运动模式和生理学的强大功能。类似的同位素技术可能会被应用于追踪特定化学化合物的环境归宿或生物影响,包括“N-(2-氰基苯基)-N'-异丙基脲”(Irrgeher & Prohaska, 2015)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-cyanophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-6-4-3-5-9(10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUJGBYXFOEGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-N'-isopropylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

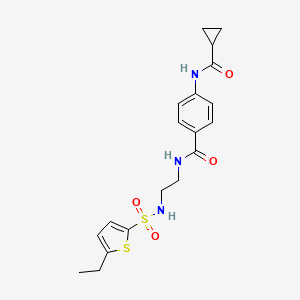
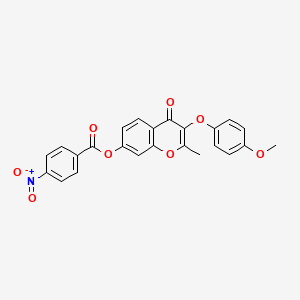

![4-[(4-Tert-butylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2575958.png)

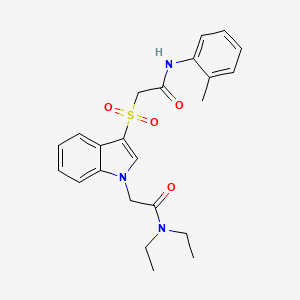
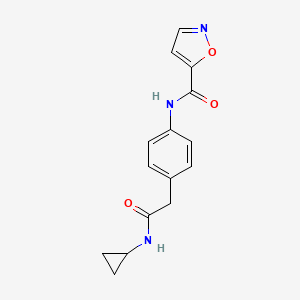
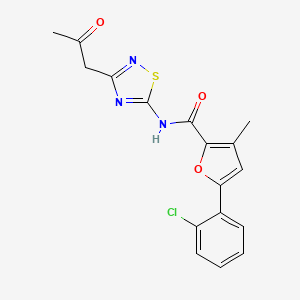
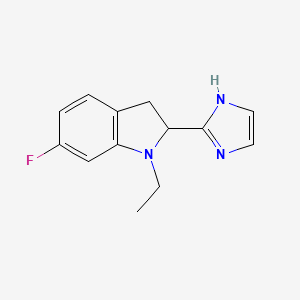
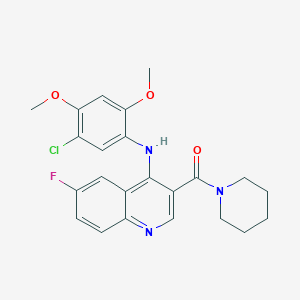
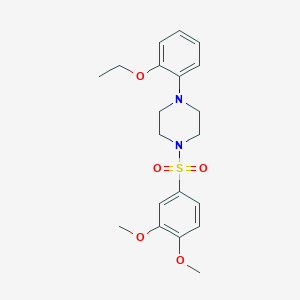
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)